4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds with similar structures has been reported. For instance, “4-(trifluoromethyl)aniline” has been used in the synthesis of "4-(trialkylmethyl)aniline" . Additionally, “2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF)” is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of similar compounds like “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has been reported. It has a molecular formula of CHFNO, an average mass of 205.109 Da, and a monoisotopic mass of 205.015076 Da .Scientific Research Applications
Environmental Fate and Degradation
Polyfluoroalkyl chemicals, including those with structures related to 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide, are significant due to their persistence and potential toxic effects. A comprehensive review by Liu and Avendaño (2013) on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and effects of these compounds. Their research indicates that certain polyfluoroalkyl chemicals can degrade into perfluoroalkyl acids (PFAs) under environmental conditions, raising concerns due to PFAs' toxic profiles and regulatory implications. This study underscores the importance of understanding the biodegradability and environmental transformation of these substances (Liu & Avendaño, 2013).
Synthetic Methods
On the synthesis front, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to the synthesis pathways of fluorinated benzamides. Their work addresses the challenges in synthesizing fluorinated compounds, highlighting the need for cost-effective and environmentally friendly methods in the production of fluorinated pharmaceuticals and materials. This research contributes to the broader field of fluorinated compound synthesis, providing insights into the complexities and innovations required in chemical manufacturing (Qiu et al., 2009).
Ecotoxicology and Environmental Safety
The critical review by Henry et al. (2018) on the application of polymers of low concern (PLC) criteria to fluoropolymers, including compounds structurally related to this compound, emphasizes the distinct environmental behavior of fluoropolymers. They argue that fluoropolymers, due to their high molecular weight and stability, do not pose the same risks as other PFAS compounds, suggesting a need for differentiated regulatory approaches based on scientific evidence (Henry et al., 2018).
Properties
IUPAC Name |
4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NO3S/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)29(27,28)18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJAKFTRCXLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.